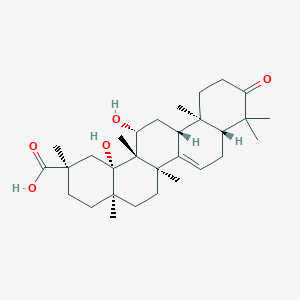

Sandorinic acid B

Description

Sandorinic acid B is a bioactive triterpenoid compound isolated from the stem bark and leaves of Sandoricum koetjape (commonly known as the Harp tree), a plant traditionally used in Southeast Asian medicine for treating fever, diabetes, and gastrointestinal disorders . Structurally, it belongs to the limonoid class, characterized by a tetracyclic triterpenoid backbone with hydroxyl and acyloxy functional groups . Its molecular weight and exact stereochemical configuration remain under investigation, but studies highlight its potent antidiabetic properties. This compound inhibits α-amylase and α-glucosidase enzymes, key targets for managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM). Molecular docking studies reveal binding affinities comparable to the clinically used drug acarbose, with a free energy of -9.6 kcal/mol .

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aR,8aR,12aR,14R,14aS,14bS)-14,14b-dihydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-10-oxo-1,3,4,5,6,6a,8,8a,11,12,13,14-dodecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-24(2)20-9-8-18-19(27(20,5)11-10-21(24)31)16-22(32)29(7)28(18,6)15-14-26(4)13-12-25(3,23(33)34)17-30(26,29)35/h8,19-20,22,32,35H,9-17H2,1-7H3,(H,33,34)/t19-,20-,22+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChI Key |

ZOJYWIDATCZFTE-GLLUEPBVSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@]1([C@@]3([C@@H](C[C@H]4C(=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]3(CC2)C)O)C)O)(C)C(=O)O |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CC(C4(C3(CCC5(C4(CC(CC5)(C)C(=O)O)O)C)C)C)O)C |

Synonyms |

sandorinic acid B |

Origin of Product |

United States |

Comparison with Similar Compounds

Sandorinic Acid A

- Structural Features: A triterpenoid analog isolated from the same plant, differing from Sandorinic acid B in acyloxy substituent positions .

- Binding Interactions : Shares interactions with catalytic residues Trp59 and Asp300 in α-amylase but lacks conventional hydrogen bonds with Glu233 and Asp300 observed in this compound .

- Efficacy : Exhibits a lower binding affinity (-8.2 kcal/mol) compared to this compound, suggesting reduced inhibitory potency .

Quercetin

- Structural Features: A flavonoid (polyphenolic compound) with a planar aromatic structure, contrasting the triterpenoid scaffold of Sandorinic acids .

- Binding Interactions : Forms conventional hydrogen bonds with Glu233 and Asp300, similar to this compound, but lacks interactions with Leu162 and Thr163 .

Salvianolic Acid B

- Structural Features: A phenolic acid (molecular weight 718.62) with a salvianolic acid backbone, unrelated to triterpenoids .

Comparative Analysis of Key Parameters

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Potency Hierarchy : this compound > Sandorinic acid A > Quercetin in α-amylase inhibition, correlating with structural complexity and residue coverage .

- Structural Determinants : The additional hydrogen bonds formed by this compound with Glu233 and Asp300 likely enhance its stability in the enzyme’s active site, explaining its superior efficacy .

- Natural vs. Synthetic : Unlike acarbose (a pseudotetrasaccharide), Sandorinic acids offer natural alternatives with fewer reported gastrointestinal side effects, though bioavailability data are lacking .

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with other therapeutics?

- Answer : Apply the Chou-Talalay combination index (CI) method using CompuSyn software. Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models. Use isobologram analysis to distinguish additive vs. synergistic interactions .

Methodological Guidelines

- Literature Review : Prioritize PubMed, Web of Science, and Embase for systematic searches. Use Boolean operators: ("this compound" OR "SA-B") AND ("mechanism" OR "synthesis") NOT ("patent" OR "production"). Include grey literature (preprints) for emerging data .

- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Use electronic lab notebooks (ELNs) for traceability .

- Ethical Compliance : For studies involving human-derived samples, document IRB approval and informed consent per Declaration of Helsinki. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.